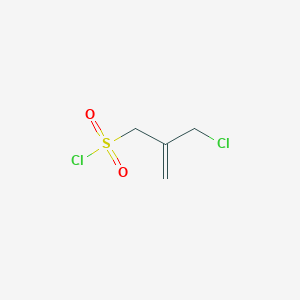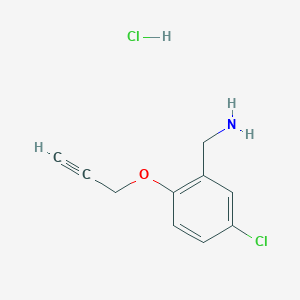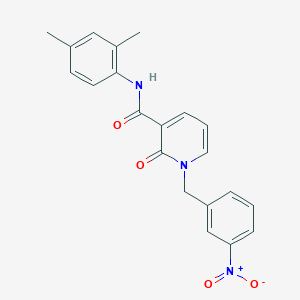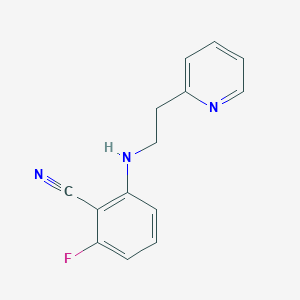
2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride is a chemical compound with the molecular formula C4H6Cl2O2S and a molecular weight of 189.06 g/mol . It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride typically involves the chlorination of prop-2-ene-1-sulfonyl chloride. This process can be carried out using thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
化学反应分析
Types of Reactions
2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-ene moiety allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can be added to the double bond under mild conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while addition reactions with bromine can produce dibromo compounds .
科学研究应用
2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Medicinal Chemistry: It is employed in the development of new drug candidates, particularly in the synthesis of sulfonamide-based drugs with potential therapeutic properties.
Material Science: The compound is used in the preparation of functionalized polymers and materials with unique properties, such as enhanced thermal stability or conductivity.
Biological Research: It is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
作用机制
The mechanism of action of 2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, such as the synthesis of sulfonamide drugs or the functionalization of polymers .
相似化合物的比较
2-(Chloromethyl)prop-2-ene-1-sulfonyl chloride can be compared with other similar compounds, such as:
Prop-2-ene-1-sulfonyl chloride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)prop-2-ene-1-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and selectivity in chemical reactions.
2-(Chloromethyl)prop-2-ene-1-sulfonyl fluoride: Contains a fluoride group instead of chloride, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a reactive chloromethyl group and a sulfonyl chloride moiety, making it a versatile compound for various chemical transformations and applications.
属性
IUPAC Name |
2-(chloromethyl)prop-2-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2S/c1-4(2-5)3-9(6,7)8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUQJNBKZBZLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2625101.png)

![2-ethyl-5-{[(2-fluorophenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2625103.png)

![(5Z)-5-[(1H-1,3-benzodiazol-2-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2625105.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2625108.png)
![2-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2625109.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625114.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone](/img/structure/B2625115.png)
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/new.no-structure.jpg)
![2-Chloro-N-[2-(3-methylpiperidin-1-yl)-1-(1-methylpyrazol-4-yl)-2-oxoethyl]propanamide](/img/structure/B2625120.png)


